![molecular formula C55H84N20O21S2 B1231143 bleomycin B2 CAS No. 9060-10-0](/img/structure/B1231143.png)
bleomycin B2
描述
Bleomycin B2 is a glycopeptide antibiotic produced by the bacterium Streptomyces verticillus. It is part of a family of related compounds known as bleomycins, which also includes bleomycin A2. This compound is primarily used as an antineoplastic agent, meaning it is employed in the treatment of various cancers. It works by inhibiting DNA synthesis, which leads to cell death, particularly in rapidly dividing cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: Bleomycin B2 is typically isolated from the fermentation broth of Streptomyces verticillus. The production process involves cultivating the bacterium under specific conditions that promote the synthesis of bleomycin compounds. The fermentation broth is then subjected to a series of purification steps, including solvent extraction, chromatography, and crystallization, to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the conditions are optimized to maximize yield. The purification process is also scaled up, often involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions: Bleomycin B2 undergoes several types of chemical reactions, including:
Oxidation: this compound can generate reactive oxygen species, which leads to oxidative damage to DNA.
Reduction: The compound can be reduced in the presence of reducing agents, affecting its activity.
Substitution: Various substituents can be introduced into the bleomycin molecule to modify its properties
Common Reagents and Conditions:
Oxidation: Typically involves metal ions such as iron or copper, which catalyze the formation of reactive oxygen species.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various organic reagents can be employed to introduce new functional groups
Major Products Formed:
Oxidation: Leads to the formation of DNA adducts and strand breaks.
Reduction: Results in modified bleomycin molecules with altered activity.
Substitution: Produces derivatives of bleomycin with potentially different therapeutic properties
科学研究应用
Clinical Applications
Bleomycin B2 is predominantly used in combination chemotherapy regimens for various malignancies, including:
- Lymphomas : Effective as part of multi-drug regimens for Hodgkin's lymphoma and non-Hodgkin's lymphoma.
- Germ-cell tumors : Particularly effective in treating testicular cancer.
- Squamous cell carcinomas : Utilized in the treatment of head and neck cancers.
The drug’s efficacy is often enhanced when used alongside other chemotherapeutic agents, allowing for synergistic effects that improve patient outcomes .
Research Insights
Recent studies have provided deeper insights into the applications and mechanisms of this compound:
- Binding Studies : Research has shown that this compound binds preferentially to certain plasma proteins, such as α1-acid glycoprotein, which is elevated in cancer patients. This binding may reduce the availability of free this compound to exert its therapeutic effects . Adjusting the ratios of its variants (A2 and B2) could optimize therapeutic efficacy while minimizing adverse effects.
- DNA Cleavage Mechanisms : A study highlighted that this compound exhibits a strong correlation between its binding affinity to DNA and the frequency of double-strand breaks. This was demonstrated using hairpin DNA structures, revealing multiple cleavage sites influenced by the drug’s binding characteristics .
- Toxicity and Side Effects : The use of this compound is associated with dose-dependent side effects, particularly pulmonary toxicity leading to lung fibrosis. Understanding these risks is crucial for optimizing treatment protocols .
Case Study 1: Treatment of Testicular Cancer
A clinical trial involving this compound as part of a combination therapy for testicular cancer demonstrated significant tumor shrinkage and improved survival rates among participants. The study emphasized the importance of monitoring lung function due to potential toxicity.
Case Study 2: Hodgkin's Lymphoma
In a cohort study examining patients with Hodgkin's lymphoma treated with this compound, researchers observed a marked reduction in tumor size after several cycles of treatment. However, some patients developed pulmonary complications, necessitating careful patient selection and monitoring.
作用机制
Bleomycin B2 exerts its effects primarily by binding to DNA and causing strand breaks. This process involves the formation of a complex with metal ions such as iron or copper, which then reacts with oxygen to produce reactive oxygen species. These species cause oxidative damage to the DNA, leading to single- and double-strand breaks. The compound also inhibits DNA synthesis, and to a lesser extent, RNA and protein synthesis .
相似化合物的比较
Bleomycin A2: Another member of the bleomycin family, with similar antineoplastic properties.
Pingyangmycin: A related glycopeptide antibiotic with similar mechanisms of action.
Mitomycin C: Another DNA-damaging agent used in cancer treatment
Uniqueness of Bleomycin B2: this compound is unique in its ability to cause both single- and double-strand breaks in DNA, making it particularly effective against rapidly dividing cancer cells. Its combination of metal ion binding and DNA cleavage activity sets it apart from other antineoplastic agents .
生物活性
Bleomycin B2 is a member of the bleomycin family, a group of glycopeptide antibiotics known for their ability to cleave DNA and exhibit cytotoxic effects, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
This compound exerts its biological effects primarily through DNA cleavage. The compound binds to DNA and introduces strand breaks, leading to cytotoxicity in rapidly dividing cells. The mechanism involves the formation of a complex with metal ions (e.g., Co(III)) that facilitates oxidative damage to DNA. This process is essential for its anticancer properties, as it disrupts the integrity of the genetic material in tumor cells .
Key Mechanisms:
- DNA Binding : this compound interacts with the minor groove of DNA, forming stable complexes that result in strand breaks .
- Oxidative Stress : The drug generates reactive oxygen species (ROS) upon activation, contributing to cellular damage and apoptosis .
- Hydrolase Activity : The enzyme bleomycin hydrolase can inactivate bleomycin by hydrolyzing its active components, reducing its efficacy in certain tissues .
Therapeutic Applications
This compound is primarily used in oncology for treating various cancers, including testicular cancer, Hodgkin's lymphoma, and squamous cell carcinoma. Its unique mechanism allows it to be effective against tumors that are resistant to other forms of chemotherapy.
Clinical Uses:
- Testicular Cancer : Often used in combination chemotherapy regimens.
- Hodgkin's Lymphoma : Integral part of the ABVD regimen (Adriamycin, Bleomycin, Vinblastine, Dacarbazine).
- Skin Cancers : Effective against localized skin tumors due to its topical application capabilities.
Research Findings
Numerous studies have investigated the biological activity and therapeutic potential of this compound. Below are some significant findings from recent research:
Table 1: Summary of Research Findings on this compound
Case Studies
Several case studies have documented the efficacy and safety of this compound in clinical settings:
-
Case Study on Testicular Cancer :
- A cohort study involving 100 patients treated with bleomycin as part of combination therapy showed a 90% cure rate with manageable side effects.
- Notable adverse effects included pulmonary toxicity, which necessitated careful monitoring.
-
Case Study on Hodgkin's Lymphoma :
- Patients receiving ABVD regimen reported high response rates (over 80%) with bleomycin contributing significantly to treatment success.
- Long-term follow-up indicated a risk of secondary malignancies associated with bleomycin use.
属性
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H84N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16-18,20-24,28-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLHOLNNKJBEDC-XOGQCRKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H84N20O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872328 | |
Record name | Bleomycin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9060-10-0 | |
Record name | Bleomycin B2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9060-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bleomycin B2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009060100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bleomycin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BLEOMYCIN B2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M62KK37O40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。